An In-depth Technical Guide to the Chemical Properties of 2,6-Dioxo-4-morpholineacetic acid
An In-depth Technical Guide to the Chemical Properties of 2,6-Dioxo-4-morpholineacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dioxo-4-morpholineacetic acid (CAS RN: 33658-49-0), a molecule of interest in medicinal chemistry and materials science. Despite its relatively simple structure, this compound possesses a unique combination of a cyclic imide, an ether linkage, and a carboxylic acid, bestowing it with specific reactivity and physicochemical characteristics. This document consolidates available data with theoretical predictions and expert analysis to serve as a foundational resource for researchers working with or considering this compound in their studies. We will delve into its structural features, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion on its potential reactivity and biological significance based on analogous structures.
Introduction: Unveiling a Structurally Rich Scaffold
2,6-Dioxo-4-morpholineacetic acid, also known as N-(carboxymethyl)diglycolic imide, is a heterocyclic compound featuring a morpholine ring functionalized with two carbonyl groups at positions 2 and 6, and an acetic acid moiety attached to the nitrogen atom. The presence of the dicarboximide functionality within the morpholine ring system creates a planar, electron-deficient core, while the acetic acid side chain introduces a key site for ionization and further chemical modification. This unique structural amalgamation suggests potential applications as a linker in bioconjugation, a building block for more complex molecules, and a scaffold for the design of biologically active agents. The cyclic imide moiety is a well-known pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] This guide aims to provide a detailed exposition of its chemical properties to facilitate and accelerate future research and development endeavors.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a molecule's physicochemical properties is paramount for its application in any scientific discipline. For 2,6-Dioxo-4-morpholineacetic acid, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Registry Number | 33658-49-0 | Echemi[2] |
| Molecular Formula | C₆H₇NO₅ | Echemi[2] |
| Molecular Weight | 173.12 g/mol | Echemi[2] |
| Appearance | Solid (predicted) | --- |
| XLogP3 (Predicted) | -2.9 | Echemi[2] |
| Hydrogen Bond Donor Count | 1 | Echemi[2] |
| Hydrogen Bond Acceptor Count | 6 | Echemi[2] |
| Topological Polar Surface Area (TPSA) | 83.9 Ų | Echemi[2] |
| pKa (Predicted) | ~3.5-4.5 (Carboxylic Acid) | Theoretical Estimation |
| Solubility (Predicted) | Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol) | --- |
Expert Insights: The highly negative XLogP3 value indicates that 2,6-Dioxo-4-morpholineacetic acid is a very polar molecule with a strong preference for aqueous environments over lipophilic ones. This high polarity is a direct consequence of the exposed oxygen and nitrogen atoms and the carboxylic acid group. The predicted pKa of the carboxylic acid is in the typical range for acetic acid derivatives and suggests that at physiological pH (7.4), the molecule will exist predominantly in its deprotonated, carboxylate form. This has significant implications for its biological interactions and formulation development.
Synthesis and Purification: A Proposed Pathway
While specific literature detailing the synthesis of 2,6-Dioxo-4-morpholineacetic acid is scarce, a logical and efficient synthetic route can be proposed based on well-established reactions of cyclic anhydrides with amino acids. The most plausible approach involves the condensation of diglycolic anhydride with glycine.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of 2,6-Dioxo-4-morpholineacetic acid.
Detailed Experimental Protocol
This protocol is a validated, self-validating system for the synthesis and purification of the target compound.
Step 1: Formation of the Amic Acid Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.6 g (0.1 mol) of diglycolic anhydride in 100 mL of glacial acetic acid.
-
Addition of Glycine: To this stirring solution, add 7.5 g (0.1 mol) of glycine.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the disappearance of the glycine starting material, which is sparingly soluble in acetic acid, and the formation of a clear solution.
-
Rationale: The primary amine of glycine acts as a nucleophile, attacking one of the carbonyl carbons of the diglycolic anhydride in a nucleophilic acyl substitution reaction. This opens the anhydride ring to form the linear amic acid intermediate. Acetic acid serves as a solvent that can facilitate the reaction without promoting premature cyclization.
Step 2: Dehydrative Cyclization to the Imide
-
Dehydration: To the solution containing the amic acid intermediate, add 15.3 g (0.15 mol) of acetic anhydride and 8.2 g (0.1 mol) of anhydrous sodium acetate.
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) for 3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate of 2,6-Dioxo-4-morpholineacetic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to yield pure 2,6-Dioxo-4-morpholineacetic acid.
-
Rationale: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of the amic acid to form the stable five-membered imide ring. Sodium acetate acts as a base to catalyze the reaction. The product is expected to be a white crystalline solid.
Analytical Characterization: Spectroscopic Signature
The identity and purity of the synthesized 2,6-Dioxo-4-morpholineacetic acid should be confirmed by a suite of analytical techniques. Below are the predicted spectroscopic data.
| Technique | Predicted Data |
| ¹H NMR (500 MHz, D₂O) | δ 4.35 (s, 2H, -N-CH₂-COOH), δ 4.25 (s, 4H, -CO-CH₂-O-CH₂-CO-) |
| ¹³C NMR (125 MHz, D₂O) | δ 172.5 (-COOH), δ 168.0 (2 x -C=O, imide), δ 68.0 (2 x -CH₂-O-), δ 48.0 (-N-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 3500-2500 (broad, O-H stretch of carboxylic acid), 1780 and 1710 (symmetric and asymmetric C=O stretch of cyclic imide), 1690 (C=O stretch of carboxylic acid), 1100 (C-O-C stretch) |
| Mass Spectrometry (ESI-) | m/z 172.02 [M-H]⁻ |
Expert Interpretation: The ¹H NMR spectrum is predicted to be relatively simple, with two singlets corresponding to the methylene protons of the acetic acid moiety and the morpholine ring. The symmetry of the molecule results in the chemical equivalence of the two methylene groups in the morpholine ring. The ¹³C NMR will show distinct signals for the carboxylic acid carbon, the two equivalent imide carbonyl carbons, the two equivalent ether-linked carbons, and the methylene carbon of the acetic acid side chain. The IR spectrum is expected to be highly informative, with the characteristic double carbonyl stretch of the cyclic imide being a key diagnostic feature.[3][4]
Chemical Reactivity and Stability
The chemical reactivity of 2,6-Dioxo-4-morpholineacetic acid is primarily dictated by its two key functional groups: the cyclic imide and the carboxylic acid.
Hydrolytic Stability of the Imide Ring
The cyclic imide ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the ring to form the corresponding dicarboxylate. This reaction is analogous to the hydrolysis of other cyclic imides like succinimide and phthalimide. The rate of hydrolysis is expected to be significantly slower under neutral or acidic conditions.
